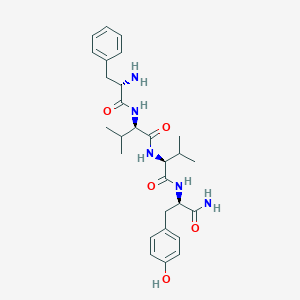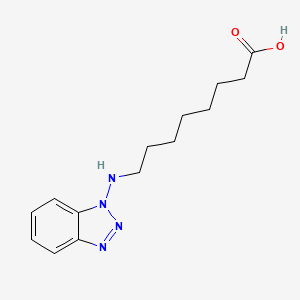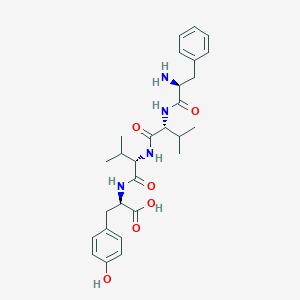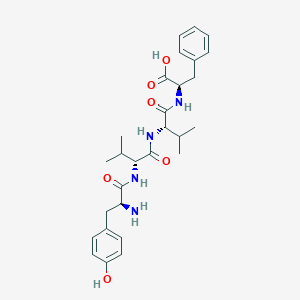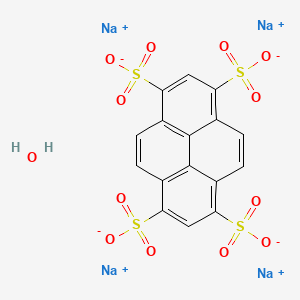![molecular formula C21H29FN2O3 B3025897 N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester CAS No. 2648861-83-8](/img/structure/B3025897.png)
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester
Vue d'ensemble
Description
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de 5-fluoro EMB-PICA implique plusieurs étapes, commençant par la préparation du noyau indole. Le noyau indole est ensuite fonctionnalisé avec une chaîne fluoropentylique à l'atome d'azote. L'étape finale implique le couplage du dérivé indole avec l'ester éthylique de la L-valine pour former le produit souhaité .
Méthodes de production industrielle
La synthèse implique généralement des techniques de chimie organique standard telles que des réactions de condensation, l'estérification et la purification par chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
5-fluoro EMB-PICA subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : L'atome de fluor peut être substitué par d'autres halogènes ou groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs d'halogénation comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent produire des analogues halogénés .
4. Applications de recherche scientifique
5-fluoro EMB-PICA est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : En tant qu'étalon de référence analytique pour étudier les propriétés et le comportement des cannabinoïdes synthétiques.
Biologie : Enquête sur les effets biologiques et les interactions des cannabinoïdes synthétiques avec les systèmes biologiques.
Médecine : Recherche sur les applications thérapeutiques potentielles et les effets toxicologiques.
Industrie : Utilisé dans les laboratoires médico-légaux pour l'identification et l'analyse des cannabinoïdes synthétiques dans les matières saisies
5. Mécanisme d'action
Le mécanisme d'action de 5-fluoro EMB-PICA implique son interaction avec les récepteurs cannabinoïdes dans le corps. Il agit comme un agoniste au niveau du récepteur CB1, comme les autres cannabinoïdes synthétiques. Cette interaction conduit à la modulation de la libération de neurotransmetteurs, entraînant des effets psychoactifs .
Applications De Recherche Scientifique
5-fluoro EMB-PICA is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for studying the properties and behavior of synthetic cannabinoids.
Biology: Investigating the biological effects and interactions of synthetic cannabinoids with biological systems.
Medicine: Researching potential therapeutic applications and toxicological effects.
Industry: Used in forensic laboratories for the identification and analysis of synthetic cannabinoids in seized materials
Mécanisme D'action
The mechanism of action of 5-fluoro EMB-PICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist at the CB1 receptor, similar to other synthetic cannabinoids. This interaction leads to the modulation of neurotransmitter release, resulting in psychoactive effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-fluoro MDMB-PICA
- 5-fluoro MMB-PICA
- 5-fluoro EDMB-PICA
Comparaison
5-fluoro EMB-PICA est unique en raison de sa chaîne fluoropentylique spécifique et de la présence du groupe ester éthylique de la L-valine. Comparé à des composés similaires comme le 5-fluoro MDMB-PICA et le 5-fluoro MMB-PICA, le 5-fluoro EMB-PICA présente des caractéristiques structurelles distinctes qui peuvent influencer son affinité de liaison et son activité au niveau des récepteurs cannabinoïdes .
Propriétés
IUPAC Name |
ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c1-4-27-21(26)19(15(2)3)23-20(25)17-14-24(13-9-5-8-12-22)18-11-7-6-10-16(17)18/h6-7,10-11,14-15,19H,4-5,8-9,12-13H2,1-3H3,(H,23,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRKGJGOLPGBMG-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339999 | |
| Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2648861-83-8 | |
| Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


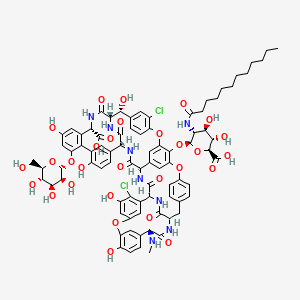
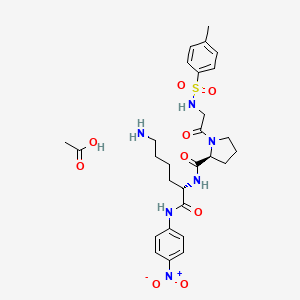
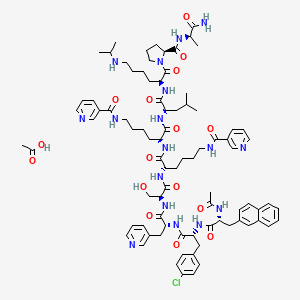

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)
![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)
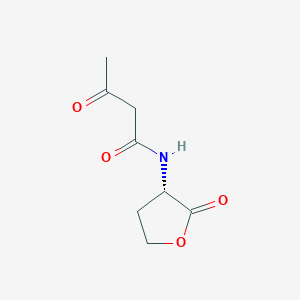

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
